Protac-O4I2

SF3B1 overexpression Drug resistance PROTAC efficacy

Standard SF3B1 inhibitors like Pladienolide B block catalytic activity but do not eliminate the target protein. Protac-O4I2 solves this by inducing CRBN-dependent degradation of SF3B1. - **Quantified Potency:** SF3B1 degradation in K562 cells (IC50 = 0.244 μM); enhanced activity in overexpressing (63 nM) & K700E mutant (90 nM) contexts. - **In Vivo Validation:** Extends survival in Drosophila intestinal tumor models at 10 μM, enabling low-cost target validation. - **Proteomics-Ready:** Spares SF3B2-SF3B5, offering cleaner mapping of SF3B1-specific interactomes.

Molecular Formula C29H29ClN6O5S
Molecular Weight 609.1 g/mol
Cat. No. B12417224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtac-O4I2
Molecular FormulaC29H29ClN6O5S
Molecular Weight609.1 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)C4=CSC(=N4)NC5=CC=C(C=C5)Cl
InChIInChI=1S/C29H29ClN6O5S/c30-17-8-10-18(11-9-17)33-29-34-21(16-42-29)25(38)32-15-4-2-1-3-14-31-20-7-5-6-19-24(20)28(41)36(27(19)40)22-12-13-23(37)35-26(22)39/h5-11,16,22,31H,1-4,12-15H2,(H,32,38)(H,33,34)(H,35,37,39)
InChIKeyUWYLVQJEOCYCEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Protac-O4I2 Comparative Overview


PROTAC-O4I2 (CAS 2785323-62-6, MW 609.10) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that targets the splicing factor 3B1 (SF3B1) for ubiquitin-proteasome degradation [1]. This compound was developed by conjugating the SF3B1-binding 2-aminothiazole derivative O4I2 to a thalidomide-based cereblon (CRBN) E3 ligase ligand via a flexible alkyl linker [1]. Unlike traditional small molecule inhibitors that merely block SF3B1 activity, PROTAC-O4I2 induces complete protein degradation, thereby abolishing both enzymatic and scaffolding functions of SF3B1 . This mechanism of action makes it a unique chemical probe for studying RNA splicing biology and a potential therapeutic strategy for cancers driven by SF3B1 dysregulation [1].

1
Mechanism
PROTAC-mediated SF3B1 degradation (catalytic turnover)
2
Functional inversion
Converts SF3B1 activator O4I2 into a selective degrader
3
Workflow
Loss-of-function chemical probe; supports SF3B1 pathway dissection
4
Differentiation
Distinct from splicing inhibitors and OCT4 inducers; degrader-only mechanism

Why Protac-O4I2 Substitution Fails


Generic substitution with other SF3B1-targeting agents is not scientifically valid due to PROTAC-O4I2's unique mechanism of action: complete protein degradation via CRBN E3 ligase recruitment [1]. This contrasts sharply with traditional SF3B1 inhibitors like pladienolide B, which only inhibit the splicing activity of SF3B1 but do not eliminate the protein [2]. Moreover, PROTAC-O4I2's degradation profile is fundamentally different from its parental compound O4I2, which actually activates SF3B1 and enhances RNA splicing [1]. The linker length and composition in PROTAC-O4I2 have been specifically optimized to form a stable ternary complex with SF3B1 and CRBN, a structural feature not present in other SF3B1 modulators . Consequently, substituting PROTAC-O4I2 with an inhibitor or activator would yield opposite or irrelevant biological outcomes.

!
Parent O4I2
Activates SF3B1 and induces OCT4; cannot induce target degradation. Functional outcomes may be opposite.
!
Pladienolide B
Splicing inhibitor that does not degrade SF3B1 protein; mechanistic divergence may alter downstream readouts.
!
O4I1 / O4I3
OCT4 inducers without SF3B1 degradation capacity; cellular reprogramming context may not replicate degrader effects.

Protac-O4I2: Head-to-Head Comparison


SF3B1 Degradation vs Parent O4I2

Cells overexpressing wild-type SF3B1 (SF3B1 OE) exhibited resistance to the splicing inhibitor pladienolide B, with an IC50 of 134 nM. In stark contrast, PROTAC-O4I2 demonstrated significantly higher potency in these same SF3B1 OE cells, with an IC50 of 63 nM . This represents a 2.1-fold increase in sensitivity for PROTAC-O4I2 compared to the standard inhibitor.

SF3B1 Degradation vs O4I2
Reported
IC50 0.244 µM (Protac-O4I2) vs >10 µM (O4I2, no degradation)
Quantifies functional inversion from activator to degrader; supports SF3B1 loss-of-function studies.
K562 cells, FLAG-SF3B1 assay
SF3B1 overexpression Drug resistance PROTAC efficacy

Anti-Proliferative Activity vs Pladienolide B

The parental compound O4I2 functions as an SF3B1 activator, increasing the splicing of target genes like DNAJB1. PROTAC-O4I2, in contrast, represses this splicing activity by degrading SF3B1 [1]. In K562 cells, PROTAC-O4I2 induces FLAG-SF3B1 degradation with an IC50 of 0.244 μM, a property completely absent in O4I2 .

Anti-Proliferative vs Pladienolide B
Reported
63 nM (SF3B1 OE) vs 134 nM; 228 nM (WT) vs 76 nM
Context-dependent proliferation profiles; supports cellular endpoint comparisons between degradation and inhibition.
K562 cells, 72h; SF3B1 K700E mutant IC50 90 nM
RNA splicing Mechanism of action Chemical probe

OCT4 Induction vs O4I2 and O4I1

PROTAC-O4I2 (10 μM, administered orally) significantly increased survival in a Drosophila intestinal tumor model by interfering with the maintenance and proliferation of stem cells [1]. While direct comparator data in the same model is lacking, this in vivo proof-of-concept distinguishes PROTAC-O4I2 from many PROTACs that lack demonstrated in vivo activity.

OCT4 Induction vs O4I2/O4I1
Cross-study context
No OCT4 induction (Protac-O4I2); 15-fold increase (O4I2); 2.5-4 fold increase (O4I1)
Confirms Protac-O4I2 is not an OCT4 inducer; intended for SF3B1 degradation research only.
Primary fibroblasts (O4I2), HEK293 (O4I1)
In vivo efficacy Drosophila model Tumor growth

In Vivo Survival: Drosophila Model

PROTAC-O4I2 exhibits potent anti-proliferative effects across a panel of cell lines with varying SF3B1 status: wild-type (IC50 = 228 nM), SF3B1-overexpressing (IC50 = 63 nM), and SF3B1 K700E mutant (IC50 = 90 nM) . This contrasts with pladienolide B, which shows reduced potency (IC50 = 134 nM) in SF3B1-overexpressing cells.

In Vivo Survival (Drosophila)
Reported
Survival extension p
Reported survival extension in a Drosophila intestinal tumor model; supports in vivo proof-of-concept context.
10 µM feeding; whole-animal model
Proteomic Selectivity
Class-level
Degrades SF3B1 only; SF3B2-5 protein levels unchanged
Selective degradation without perturbing obligate partners; may reduce confounding effects vs splicing inhibitors.
K562 cells, quantitative proteomics
SF3B1 mutation K700E Cancer genetics

SF3B1 Degradation Selectivity

PROTAC-O4I2-mediated degradation of SF3B1 and induction of apoptosis are strictly dependent on the presence of cereblon (CRBN) [1]. This was demonstrated by the complete abrogation of these effects in CRBN-knockout cells or in the presence of excess thalidomide, which competes for CRBN binding [1]. This mechanism-based control is a key differentiator from inhibitors.

Proteomic Selectivity
Class-level
Degrades SF3B1 only; SF3B2-5 protein levels unchanged
Selective degradation without perturbing obligate partners; may reduce confounding effects vs splicing inhibitors.
K562 cells, quantitative proteomics
CRBN dependence E3 ligase Target engagement

Protac-O4I2 Application Scenarios


SF3B1 Loss-of-Function in Cancer Models

Utilize PROTAC-O4I2 (0.1-1 μM) to achieve rapid and selective degradation of SF3B1 in K562 leukemia cells or other SF3B1-expressing lines [1]. This application is specifically validated by the compound's IC50 of 0.244 μM for FLAG-SF3B1 degradation in K562 cells and its functional repression of SF3B1 target genes like DNAJB1 [1]. Use the parental activator O4I2 as a critical negative control to confirm that observed phenotypes are due to SF3B1 loss, not gain-of-function.

SF3B1 Target Validation in Drosophila

In models of acquired resistance to splicing inhibitors like pladienolide B (e.g., SF3B1-overexpressing K562 cells), PROTAC-O4I2 demonstrates superior anti-proliferative activity (IC50 = 63 nM vs. 134 nM for pladienolide B) [1]. This makes PROTAC-O4I2 the preferred tool for studying resistance mechanisms and developing therapeutic strategies for cancers with elevated SF3B1 levels.

Degrader vs Inhibitor Mechanisms

PROTAC-O4I2 is one of the few SF3B1-targeting agents with demonstrated in vivo efficacy, extending survival in a Drosophila intestinal tumor model at an oral dose of 10 μM [1]. This model is ideal for conducting genetic modifier screens or validating novel combination therapies involving SF3B1 degradation before advancing to more complex mammalian systems.

Proteomic Mapping of SF3B1 Networks

The compound maintains potent anti-proliferative activity against the clinically relevant SF3B1 K700E mutant (IC50 = 90 nM), which is comparable to its activity against wild-type SF3B1-overexpressing cells (IC50 = 63 nM) [1]. This makes PROTAC-O4I2 a valuable chemical probe for investigating the functional consequences of SF3B1 mutations in hematological malignancies and for validating SF3B1 K700E as a therapeutic target.

Application
Selection Property
Validation Focus
SF3B1 loss-of-function studies in cell models
Concentration-dependent degradation potency
Confirm SF3B1 protein reduction and splicing alteration
In vivo target engagement and survival endpoint studies
Survival endpoint response
Verify SF3B1 degradation in tumor tissue
Mechanistic comparison (degradation vs inhibition)
Context-dependent anti-proliferative profile
Compare proliferation endpoints in SF3B1-overexpressing vs WT models
Proteomic interactome mapping
Proteome-wide selectivity for SF3B1
Confirm no off-target degradation of other SF3B subunits

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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